REACTION_CXSMILES
|
C(O[C:4](=[O:15])/[CH:5]=[C:6](\[NH:8][C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1)/[CH3:7])C>C1(OC2C=CC=CC=2)C=CC=CC=1>[CH3:7][C:6]1[NH:8][C:9]2[C:10]([C:4](=[O:15])[CH:5]=1)=[N:11][CH:12]=[CH:13][CH:14]=2
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(\C=C(\C)/NC=1C=NC=CC1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The precipitated solid was collected
|
Type
|
WASH
|
Details
|
washed with hexane (20 ml) and ether (20 ml)
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting initially with methanol/dichloromethane (1:4 v/v)
|
Type
|
WASH
|
Details
|
Further elution of the chromatography column with aqueous ammonia/methanol/dichloromethane (2:99:99 v/v)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC2=CC=CN=C2C(C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 36.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |